In experimental arrhythmias in the cat, caused by calcium chloride, Aconitine and electric cardiac stimulation, Nitrarine dihydrochloride presents a hypotensive, spasmolytic, coronary dilating and sedative action. Its antiarrhythmic properties are due to its stabilizating effects on the membrane and its coronary dilating action. Nitrarine dihydrochloride is 3-4 times as potent as Novocainamide and Quinidine, and the duration of its effect is 2-5 times longer than that of these products.
NITRARINE Di-HCl(cas 20069-05-0) is a hypotensive, a spasmolytic, a coronary dilator and a sedative in experimental arrhythmias. Alkaloid, from plants of the Zygophyllaceae family In experimental arrhythmias in the cat, caused by calcium chloride, Aconitine and electric cardiac stimulation, Nitrarine dihydrochloride presents a hypotensive, spasmolytic, coronary dilating and sedative action. Its antiarrhythmic properties are due to its stabilizating effects on the membrane and its coronary dilating action. Nitrarine dihydrochloride is 3-4 times as potent as Novocainamide and Quinidine, and the duration of its effect is 2-5 times longer than that of these products.
Nitrarine 2HCl
CAS No.: 20069-05-0
Cat. No.: VC0000071
Molecular Formula: C20H25N3.2HCl
Molecular Weight: 380.35 g/mol
Purity: 97 %
* For research use only. Not for human or veterinary use.

CAS No. | 20069-05-0 |
---|---|
Molecular Formula | C20H25N3.2HCl |
Molecular Weight | 380.35 g/mol |
IUPAC Name | (1R,2R,15S,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride |
Standard InChI | InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H/t14-,15+,17-,18-,20+;;/m0../s1 |
SMILES | C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl |
Chemical Properties and Structure
Nitrarine dihydrochloride (Nitrarine 2HCl) is the dihydrochloride salt of nitrarine, a naturally occurring alkaloid. Its chemical formula is C20H27Cl2N3, with a molecular weight of 380.4 g/mol . The parent compound, nitrarine, has the molecular formula C20H25N3 and a molecular weight of 307.4 g/mol .
Chemical Identifiers
Nitrarine dihydrochloride is known by several identifiers and synonyms, which are essential for its accurate identification in scientific literature and databases:
Property | Value |
---|---|
CAS Number | 20069-05-0 |
IUPAC Name | (1R,2R,15S,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride |
Chemical Formula | C20H27Cl2N3 |
Molecular Weight | 380.4 g/mol |
Standard InChI | InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H |
Standard InChIKey | AJFJKGLXKPEJMU-UHFFFAOYSA-N |
The parent compound nitrarine has been reported to occur naturally in several plant species including Nitraria schoberi, Nitraria komarovii, and Nitraria billardierei .
Structural Characteristics
Nitrarine dihydrochloride possesses a complex polycyclic structure with three nitrogen atoms positioned within its framework. The compound features a triazahexacyclic system, characterized by a series of interconnected rings that contribute to its biological activity . This structural complexity is likely responsible for its diverse pharmacological properties.
The parent compound nitrarine features stereogenic centers, with the absolute configuration described as (1S,2R,15R,16R,21S) in its IUPAC name . When converted to the dihydrochloride salt, it maintains this structural backbone with the addition of two hydrochloride groups.
Biological Activities and Pharmacological Effects
Nitrarine dihydrochloride exhibits a diverse range of biological activities that make it a compound of significant interest in pharmacological research.
Cardiovascular Effects
One of the most notable properties of nitrarine dihydrochloride is its effect on the cardiovascular system. The compound has demonstrated several beneficial activities:
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Hypotensive effects, which can potentially help in managing high blood pressure
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Coronary dilating properties, improving blood flow to the heart
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Antiarrhythmic activity, particularly effective in experimental arrhythmias
In experimental arrhythmias in cats caused by calcium chloride, aconitine, and electric cardiac stimulation, nitrarine dihydrochloride has shown promising results. Its antiarrhythmic properties are attributed to its membrane-stabilizing effects and coronary dilating action .
Comparative Potency
What makes nitrarine dihydrochloride particularly noteworthy in the field of cardiovascular pharmacology is its comparative potency against established antiarrhythmic agents:
Drug | Relative Potency | Duration of Effect |
---|---|---|
Nitrarine 2HCl | 3-4x more potent | 2-5x longer |
Novocainamide | Reference | Reference |
Quinidine | Reference | Reference |
As indicated in the table, nitrarine dihydrochloride is 3-4 times as potent as novocainamide and quinidine, with a duration of effect that is 2-5 times longer than these established products . This enhanced potency and prolonged duration suggest potential advantages in clinical applications, though further research is needed to confirm these effects in human subjects.
Additional Pharmacological Properties
Beyond its cardiovascular effects, nitrarine dihydrochloride also demonstrates:
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Spasmolytic activity, which can help relieve smooth muscle spasms
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Sedative effects, potentially useful for its calming properties
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Antiviral potential, particularly in reducing viral entry in certain studies
Research Findings and Antiviral Activity
Recent scientific investigations have explored new potential applications for nitrarine dihydrochloride, particularly in the field of antiviral research.
Mechanism of Action
The primary mechanisms through which nitrarine dihydrochloride exerts its pharmacological effects include:
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Membrane stabilization, which contributes to its antiarrhythmic properties
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Coronary vasodilation, improving cardiac blood flow
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Inhibition of viral fusion in the endosomal compartment, accounting for its antiviral activity
These diverse mechanisms highlight the compound's versatility as a potential therapeutic agent for multiple conditions.
Route of Administration | Species | LD50 Value | Concentration |
---|---|---|---|
Intravenous | Mice | 117 mg/kg | 1% solution |
Subcutaneous | Mice | 520 mg/kg | 2% solution |
These toxicity values indicate that nitrarine dihydrochloride requires careful handling and precise dosing in any potential clinical applications. The significantly higher LD50 for subcutaneous administration compared to intravenous routes suggests that the compound's toxicity profile varies considerably depending on the route of administration.
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